
methyl 1-isopropyl-1H-imidazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-isopropyl-1H-imidazole-2-carboxylate is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-isopropyl-1H-imidazole-2-carboxylate can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the reaction of methyl propiolate with substituted amidoximes under microwave conditions with a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) .
Industrial Production Methods
Industrial production of imidazole derivatives often involves multicomponent reactions, which enable the synthesis of highly substituted imidazole derivatives in excellent yields. For example, a protocol involving α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst has been reported .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-isopropyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into different imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, DABCO for microwave-assisted reactions, and erbium triflate for multicomponent reactions .
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Methyl 1-isopropyl-1H-imidazole-2-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of methyl 1-isopropyl-1H-imidazole-2-carboxylate involves its interaction with molecular targets and pathways. For example, it can act as a ligand in coordination chemistry, forming complexes with metal ions. These complexes can exhibit unique properties, such as enhanced catalytic activity or improved stability .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1H-imidazole-1-carboxylate: A similar compound used for the amidation and esterification of carboxylic acids.
Isopropyl 1H-imidazole-1-carboxylate: Another related compound with similar applications in coordination chemistry.
Uniqueness
Methyl 1-isopropyl-1H-imidazole-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of the isopropyl group can enhance its lipophilicity, making it more suitable for certain applications compared to its analogs .
Propiedades
Fórmula molecular |
C8H12N2O2 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
methyl 1-propan-2-ylimidazole-2-carboxylate |
InChI |
InChI=1S/C8H12N2O2/c1-6(2)10-5-4-9-7(10)8(11)12-3/h4-6H,1-3H3 |
Clave InChI |
QMLYHLKDVOSELV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=CN=C1C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



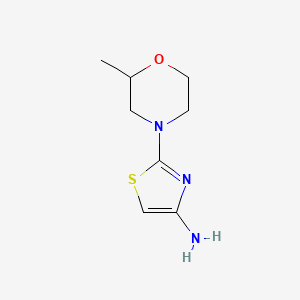
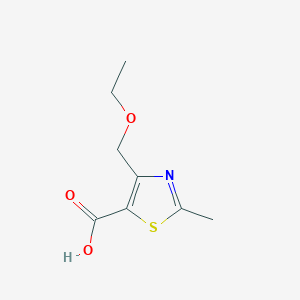
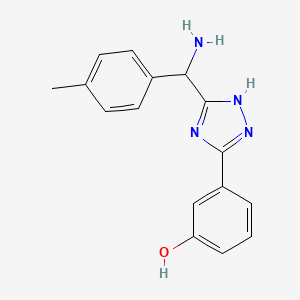
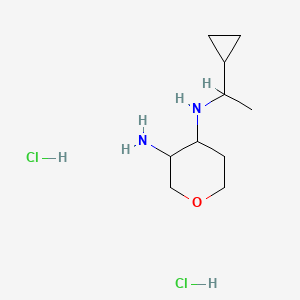
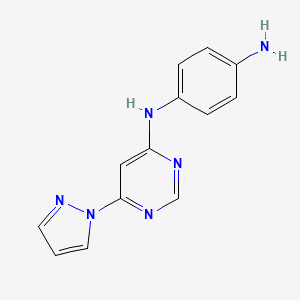
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-methylpropanamide](/img/structure/B15057124.png)
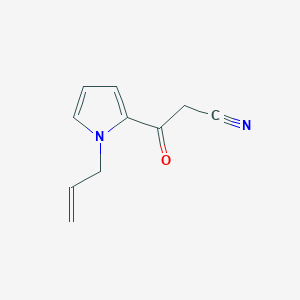
![7-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B15057138.png)
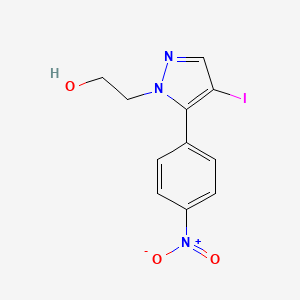
![1-(3-Bromophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15057150.png)
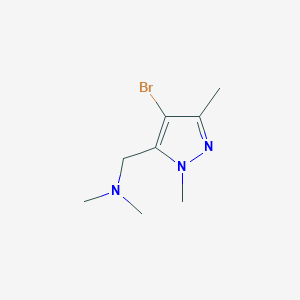
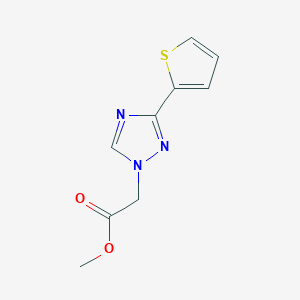
![N,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B15057173.png)
